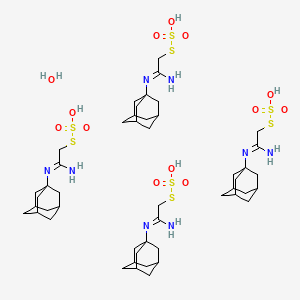
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate is a chemical compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and reactivity to the compounds. This particular compound is characterized by the presence of a methanethiol group, an amidino group attached to an adamantyl moiety, and a hydrogen sulfate ester hydrate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate typically involves multiple steps. One common approach is the reaction of 1-adamantylamine with methanethiol in the presence of a suitable catalyst to form the amidino derivative. This intermediate is then reacted with sulfuric acid to introduce the hydrogen sulfate ester group. The final step involves hydration to obtain the hydrate form of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate undergoes various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The amidino group can be reduced to form amines.
Substitution: The hydrogen sulfate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.
Industry: Utilized in the production of high-energy fuels and lubricants due to its thermal stability.
Mecanismo De Acción
The mechanism of action of Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate involves its interaction with specific molecular targets. The methanethiol group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amidino group can interact with nucleophilic sites in enzymes, inhibiting their activity. The hydrogen sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester)
- 1-Adamantylacetic acid
- 1,3-Dehydroadamantane
Uniqueness
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate is unique due to its combination of functional groups and the adamantyl moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its stability, reactivity, and potential bioactivity set it apart from other similar compounds.
Propiedades
Número CAS |
63869-14-7 |
|---|---|
Fórmula molecular |
C48H82N8O13S8 |
Peso molecular |
1235.7 g/mol |
Nombre IUPAC |
1-[(1-amino-2-sulfosulfanylethylidene)amino]adamantane;hydrate |
InChI |
InChI=1S/4C12H20N2O3S2.H2O/c4*13-11(7-18-19(15,16)17)14-12-4-8-1-9(5-12)3-10(2-8)6-12;/h4*8-10H,1-7H2,(H2,13,14)(H,15,16,17);1H2 |
Clave InChI |
INFKGGOPQPNWRD-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















